molecular formula C20H20ClFN2O2 B4518262 N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B4518262
M. Wt: 374.8 g/mol
InChI Key: ZEMGYVFQRUCKPZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and a 4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzyl Group: This step involves the reaction of the piperidine derivative with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the 4-Fluorobenzoyl Group: The final step involves the acylation of the piperidine derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide: shares similarities with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c21-17-7-3-14(4-8-17)12-23-19(25)16-2-1-11-24(13-16)20(26)15-5-9-18(22)10-6-15/h3-10,16H,1-2,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGYVFQRUCKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
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